N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)12-9-10-6-11-13-9/h2-6H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVTTFVOZOKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methoxyaniline with appropriate triazole precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has shown promise in inhibiting various bacterial strains. For example, studies have demonstrated that compounds with a triazole moiety can effectively inhibit the growth of Mycobacterium tuberculosis and other ESKAPE pathogens, which are known for their multidrug resistance .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549 . The mechanism often involves the inhibition of key enzymes or receptors that facilitate tumor growth.
Agricultural Applications
Fungicides
The triazole class is well-known for its fungicidal properties. This compound can be utilized as a fungicide to protect crops from fungal infections. Its ability to inhibit ergosterol biosynthesis in fungi makes it an effective agent against a range of phytopathogenic fungi .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity:
| Synthesis Method | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine Reaction | 4-Methoxyphenyl hydrazine + Carbonyl | 70-85% | Optimal conditions include controlled pH |
| Microwave-assisted | 4-Methoxyphenyl hydrazine + Carbonyl | 90% | Reduced reaction time significantly |
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Efficacy
In a series of experiments focused on cancer cell lines (MCF-7 and A549), this compound was tested for cytotoxic effects. Results indicated a dose-dependent response leading to significant cell death at higher concentrations. Mechanistic studies suggested involvement in apoptosis pathways .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Key Observations :
- Electron-donating groups (e.g., OCH₃) improve stability and interaction with polar biological targets.
- Electron-withdrawing groups (e.g., NO₂) enhance reactivity but may reduce bioavailability due to increased hydrophobicity.
Activity Trends :
Physicochemical Properties
Insights :
- Methoxy and carboxamide groups improve solubility compared to hydrophobic substituents (e.g., pentylsulfanyl).
- Bulky aromatic groups (e.g., benzothiazole ) may reduce solubility but enhance target binding.
Biological Activity
N-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and case studies.
The 1,2,4-triazole ring system is known for its broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a methoxyphenyl group enhances the biological profile of triazole derivatives. This compound has been synthesized and evaluated for various biological activities, making it a valuable candidate in medicinal chemistry.
2. Synthesis of this compound
The synthesis typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate isocyanates or isothiocyanates under acidic or basic conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure.
3.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the triazole moiety exhibited significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial properties comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
3.2 Antifungal Activity
The compound has also shown activity against fungal strains such as Candida albicans and Aspergillus niger. The antifungal efficacy can be attributed to the disruption of fungal cell membrane integrity .
3.3 Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values obtained from MTT assays demonstrate its potential as an anticancer agent:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial and cancer cell metabolism. For example, it has been shown to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .
5. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the phenyl substituent can significantly impact potency and selectivity:
- Position 5 Substituents : Introducing electron-withdrawing groups at position 5 enhances antibacterial activity.
- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring is associated with increased lipophilicity and improved membrane permeability.
6. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study reported that derivatives with a methoxy group showed enhanced antibacterial activity against resistant strains of E. coli compared to their non-methoxylated counterparts .
- Anticancer Screening : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways .
7. Conclusion
This compound exhibits promising biological activities across various domains including antimicrobial and anticancer effects. Ongoing research into its mechanism of action and SAR will further elucidate its potential as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine?
The synthesis typically involves nucleophilic substitution between 4-methoxyphenylamine and 1H-1,2,4-triazol-5-thiol under basic conditions. Sodium hydroxide or potassium carbonate facilitates the reaction in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic methods are critical for structural confirmation?
Q. How can researchers assess aqueous solubility for biological assays?
Solubility can be determined using HPLC or UV-Vis spectroscopy in phosphate-buffered saline (pH 7.4). Co-solvents (e.g., DMSO ≤1%) or pH adjustment (e.g., HCl/NaOH) may enhance solubility. Reported solubility for similar triazoles is ~18.1 µg/mL under physiological conditions .
Q. What in vitro assays evaluate antimicrobial activity?
Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .
Q. How should the compound be stored to ensure stability?
Store in airtight containers under inert gas (N2/Ar) at –20°C. Protect from light and humidity to prevent degradation of the methoxyphenyl or triazole moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (≥85%) by enhancing reaction homogeneity. Monitor reaction progress via TLC or in situ IR .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Use SHELXL for refinement, addressing twinning or disorder by adjusting occupancy parameters. Validate hydrogen bonding networks (e.g., N-H···N interactions) against CrystalExplorer models. Cross-reference with DFT-optimized geometries .
Q. How does this compound inhibit bacterial growth at the molecular level?
Mechanistic studies suggest inhibition of ketol-acid reductoisomerase (KARI) , a key enzyme in branched-chain amino acid biosynthesis. Use enzyme kinetics (Km/Vmax assays) and molecular docking (AutoDock Vina) to validate binding to the flavin mononucleotide (FMN) active site .
Q. What methodologies track metabolic pathways using isotopic labeling?
Synthesize 15N-labeled analogs via 15N-enriched starting materials. Monitor metabolic fate in vitro (e.g., liver microsomes) using LC-MS/MS. Key metabolites may include hydroxylated or demethylated derivatives .
Q. How can structural modifications enhance anticancer activity?
Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the triazole 3-position to improve DNA intercalation. Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare with naphthalene-substituted analogs (IC50 < 10 µM) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Q. Why do solubility values vary between computational predictions and experimental results?
Computational models (e.g., COSMO-RS) may underestimate solvent-solute interactions. Validate predictions with experimental measurements under identical pH/temperature conditions .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
